Cas no 953803-79-7 (ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate)

Ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate is a brominated quinoline derivative with a versatile structure, serving as a key intermediate in organic synthesis and pharmaceutical research. Its functional groups—bromo, hydroxy, methoxy, and ester—offer multiple reactive sites for further derivatization, making it valuable for constructing complex heterocyclic compounds. The presence of both electron-donating (methoxy) and electron-withdrawing (bromo) substituents enhances its utility in regioselective reactions. This compound is particularly useful in medicinal chemistry for developing bioactive molecules, including potential antimicrobial or anticancer agents. Its crystalline nature ensures consistent purity, while its stability under standard conditions facilitates handling and storage. Suitable for controlled functionalization, it is a practical choice for targeted synthetic applications.
ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate structure
953803-79-7 structure
Product Name:ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate
CAS No:953803-79-7
MF:C13H12BrNO4
MW:326.142683029175
CID:5331779
PubChem ID:68437464
Update Time:2025-10-28

ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate
    • Z5123208749
    • ethyl 7-bromo-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
    • Inchi: 1S/C13H12BrNO4/c1-3-19-13(17)8-6-15-10-5-9(14)11(18-2)4-7(10)12(8)16/h4-6H,3H2,1-2H3,(H,15,16)
    • InChI Key: FGQJAPPNUUIKDU-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC2C(C(C(=O)OCC)=CNC=2C=1)=O)OC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 409
  • XLogP3: 2.6
  • Topological Polar Surface Area: 64.599

ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate Pricemore >>

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Additional information on ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate

Ethyl 7-Bromo-4-Hydroxy-6-Methoxyquinoline-3-Carboxylate: A Comprehensive Overview

Ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate, identified by the CAS number 953803-79-7, is a significant compound in the field of organic chemistry and pharmacology. This compound belongs to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug discovery.

The structure of ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate features a quinoline ring system with substituents at positions 3, 4, 6, and 7. The presence of a bromine atom at position 7, a hydroxyl group at position 4, and a methoxy group at position 6, along with an ethoxycarbonyl group at position 3, contributes to its unique chemical properties and biological functions.

Recent studies have highlighted the importance of quinoline derivatives in various therapeutic areas, including anti-inflammatory, antioxidant, and anticancer activities. Ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate has been shown to exhibit potent anti-inflammatory effects by inhibiting key inflammatory pathways such as COX-2 and NF-kB. These findings suggest its potential as a lead compound for developing novel anti-inflammatory agents.

In addition to its anti-inflammatory properties, this compound has demonstrated significant antioxidant activity. The hydroxyl and methoxy groups present in its structure contribute to its ability to scavenge free radicals, making it a promising candidate for applications in oxidative stress-related diseases.

Ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate has also been investigated for its anticancer potential. Preclinical studies have shown that it induces apoptosis in various cancer cell lines by modulating key signaling pathways such as Bcl-2 and caspase-3. These results underscore its potential as a chemotherapeutic agent or a radiosensitizer in cancer treatment.

The synthesis of ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate involves multi-step organic reactions, including bromination, hydroxylation, methylation, and esterification. Researchers have optimized these steps to achieve high yields and purity levels, ensuring the compound's suitability for biological assays and further pharmacological studies.

Moreover, the compound's solubility and stability properties have been evaluated under various conditions. These studies are crucial for determining its suitability as an oral or parenteral drug delivery candidate.

Recent advancements in computational chemistry have enabled researchers to perform molecular docking studies on ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate. These studies provide insights into its binding affinity with various therapeutic targets, aiding in the design of more potent analogs with improved pharmacokinetic profiles.

In conclusion, ethyl 7-bromo-4-hydroxy-6-methoxyquinoline_

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